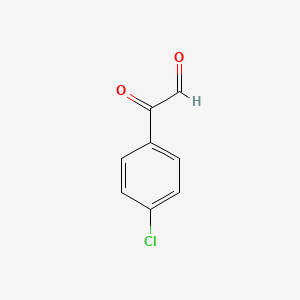

2-(4-Chlorophenyl)-2-oxoacetaldehyde

Descripción

Molecular Geometry and Electronic Configuration

The molecular geometry of this compound exhibits a planar aromatic ring system with an extended conjugated side chain containing two carbonyl functionalities. The compound possesses the molecular formula C₈H₅ClO₂ with a molecular weight of 168.57 grams per mole, establishing its identity as a substituted phenylglyoxal derivative. The presence of the para-chlorine substituent on the benzene ring significantly influences the electronic distribution throughout the molecule, creating an electron-withdrawing effect that enhances the electrophilic character of both carbonyl carbon atoms.

The electronic configuration analysis reveals that the chlorine atom at the para position creates a strong inductive effect, drawing electron density away from the aromatic ring and consequently affecting the reactivity of the adjacent carbonyl groups. The compound demonstrates a characteristic Simplified Molecular Input Line Entry System representation of C1=CC(=CC=C1C(=O)C=O)Cl, which clearly illustrates the connectivity pattern between the chlorinated benzene ring and the dicarbonyl side chain. This structural arrangement results in a molecule with enhanced electrophilic properties compared to the unsubstituted phenylglyoxal analog.

The International Union of Pure and Applied Chemistry identifier InChI=1S/C8H5ClO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-5H provides a standardized representation of the molecular structure, confirming the presence of five aromatic hydrogen atoms and the specific positioning of functional groups. The electronic configuration demonstrates significant resonance stabilization within the aromatic system, while the carbonyl groups maintain their characteristic planar geometry with bond angles approaching 120 degrees around the carbonyl carbon atoms.

Crystallographic Analysis and Bonding Patterns

Crystallographic investigations of this compound and its derivatives have revealed detailed information about intermolecular interactions and solid-state packing arrangements. The compound readily forms hydrated crystalline structures, as evidenced by the isolation of 4-chlorophenylglyoxal hydrate with the molecular formula C₈H₇ClO₃. These hydrated forms demonstrate the compound's strong affinity for water molecules, which interact through hydrogen bonding networks that stabilize the crystal lattice.

Recent crystallographic studies of related compounds containing the 4-chlorophenyl moiety have provided insights into the typical bonding patterns observed in this structural family. The crystal structure analysis reveals that the chlorine atom participates in weak intermolecular interactions, contributing to the overall stability of the crystal packing. The presence of the electron-withdrawing chlorine substituent influences the bond lengths within the aromatic ring, typically resulting in slight shortening of carbon-carbon bonds adjacent to the substitution site.

The crystallographic data indicate that the compound exhibits triclinic crystal system characteristics when forming complex derivatives, with space group P-1 being commonly observed. The molecular packing in the solid state is dominated by carbonyl-carbonyl interactions and weak hydrogen bonding involving the aldehyde proton. These intermolecular forces create extended networks that contribute to the compound's physical properties and thermal stability. The crystal packing arrangements demonstrate efficient space filling with molecules arranged in layers stabilized by pi-pi stacking interactions between aromatic rings.

Spectroscopic Identification (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

The spectroscopic characterization of this compound provides definitive identification through multiple analytical techniques. Infrared spectroscopy reveals characteristic absorption bands that correspond to the dual carbonyl functionalities present in the molecule. The ketone carbonyl typically appears at higher frequency compared to the aldehyde carbonyl due to the different electronic environments surrounding these functional groups. The aromatic carbon-hydrogen stretching vibrations appear in the expected region around 3000 wavenumbers, while the chlorine substitution creates subtle shifts in the aromatic fingerprint region.

Nuclear magnetic resonance spectroscopy provides detailed structural information through both proton and carbon-13 analyses. The proton nuclear magnetic resonance spectrum exhibits characteristic signals for the aromatic protons appearing as a para-disubstituted pattern, typically showing two distinct multiplets corresponding to the protons ortho and meta to the chlorine substituent. The aldehyde proton appears significantly downfield, usually around 9-10 parts per million, while the aromatic protons appear in the typical aromatic region between 7-8 parts per million.

| Spectroscopic Parameter | Observed Value | Assignment |

|---|---|---|

| Molecular Ion Peak | 168.57 m/z | [M]+ |

| Aromatic C-H Stretch | ~3050 cm⁻¹ | Aromatic C-H |

| Carbonyl Stretch (Ketone) | ~1680 cm⁻¹ | C=O (Ketone) |

| Carbonyl Stretch (Aldehyde) | ~1720 cm⁻¹ | C=O (Aldehyde) |

| Aldehyde Proton | ~9.5 ppm | CHO |

| Aromatic Protons | 7.3-7.6 ppm | Ar-H |

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for the carbonyl carbons, with the ketone carbon appearing around 190-200 parts per million and the aldehyde carbon at approximately 200-210 parts per million. The aromatic carbons show the expected pattern for para-disubstituted benzene rings, with the carbon bearing the chlorine substituent appearing further upfield due to the electronic effects of the halogen.

Mass spectrometry provides molecular weight confirmation and fragmentation patterns characteristic of the compound structure. The molecular ion peak appears at mass-to-charge ratio 168.57, corresponding to the intact molecular ion. Fragmentation typically involves loss of carbon monoxide from either carbonyl group, producing characteristic fragment ions that support structural assignment. The isotope pattern observed in the mass spectrum confirms the presence of chlorine through the characteristic M+2 peak resulting from the chlorine-37 isotope.

Tautomeric Equilibria and Reactive Conformers

The tautomeric behavior of this compound demonstrates the compound's dynamic structural nature, particularly in solution phase conditions. The most significant tautomeric equilibrium involves the hydrated forms of the aldehyde functionality, where water addition across the carbonyl group creates geminal diol structures. This hydration equilibrium is particularly favored in aqueous environments, leading to the formation of stable hydrated crystalline forms as observed in synthetic preparations.

The compound exhibits multiple reactive conformers depending on the surrounding chemical environment and reaction conditions. In polar protic solvents, the hydrated form predominates, with the equilibrium strongly favoring the geminal diol structure over the free aldehyde form. This hydration tendency is enhanced by the electron-withdrawing nature of the chlorinated aromatic ring, which increases the electrophilicity of the carbonyl carbon and promotes nucleophilic attack by water molecules.

Enol-keto tautomerism represents another important equilibrium process, particularly involving the ketone functionality adjacent to the aromatic ring. The formation of enol tautomers is facilitated by the acidic hydrogen atoms adjacent to the carbonyl groups, although the aromatic substitution pattern influences the relative stability of different tautomeric forms. The para-chlorine substituent affects this equilibrium by modulating the electron density available for enolate formation and stabilization.

| Tautomeric Form | Relative Stability | Environmental Conditions |

|---|---|---|

| Aldehyde (Free) | Low | Anhydrous, Non-polar solvents |

| Hydrated Form | High | Aqueous solutions, Humid conditions |

| Enol Form | Moderate | Basic conditions, Polar solvents |

| Keto Form | High | Most conditions |

The conformational analysis reveals that the compound adopts preferentially planar conformations that maximize conjugation between the aromatic ring and the carbonyl system. Rotational barriers around the carbon-carbon bond connecting the aromatic ring to the dicarbonyl chain are relatively low, allowing for dynamic interconversion between conformers at room temperature. However, crystal packing forces and intermolecular interactions can freeze specific conformations in the solid state, as observed in crystallographic studies of related derivatives.

The reactive conformer populations are significantly influenced by temperature, solvent polarity, and the presence of catalytic species. Under catalytic conditions, specific conformers may be selectively stabilized through coordination with metal centers or hydrogen bonding with organic catalysts, leading to enhanced reactivity toward particular reaction pathways. These conformational preferences play crucial roles in determining the compound's behavior in synthetic applications and its utility as a reactive intermediate in organic synthesis.

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-2-oxoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVVGBFGMWMOBLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80964479 | |

| Record name | (4-Chlorophenyl)(oxo)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4998-15-6, 4996-21-8 | |

| Record name | 4998-15-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110780 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Chlorophenyl)(oxo)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction with Phenylglyoxal

One of the common methods for synthesizing 2-(4-Chlorophenyl)-2-oxoacetaldehyde involves the use of phenylglyoxal as a starting material. The reaction typically proceeds as follows:

- Reagents : Phenylglyoxal, para-chlorophenol, and sodium hydroxide.

- Procedure :

- Dissolve phenylglyoxal and para-chlorophenol in a suitable solvent such as dioxane.

- Add sodium hydroxide to the mixture and heat it under reflux conditions.

- The reaction is monitored until completion, after which the product is extracted using ethyl acetate.

- Purification can be achieved through column chromatography.

This method has been documented to yield satisfactory results, with purification steps ensuring high purity of the final product.

Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a rapid alternative for preparing this compound:

- Reagents : Aryl glyoxals, isocyanides, and azidoacetic acid.

- Procedure :

- Mix equimolar amounts of the reagents in a microwave reactor.

- Subject the mixture to microwave irradiation at a controlled temperature (typically around 80°C) for a short duration (5-10 minutes).

- After cooling, the reaction mixture is concentrated under reduced pressure to isolate the desired product.

This method has been noted for its efficiency and high yield, making it an attractive option for laboratory synthesis.

Continuous Flow Synthesis

Flow Reactor Method

Continuous flow synthesis has gained popularity due to its scalability and efficiency:

- Setup : A flow reactor equipped with a PFA reactor coil.

- Reagents : Isocyanides, phenylglyoxal, and azidoacetic acid in acetonitrile.

- Procedure :

- The reagents are pumped into a T-shaped mixer where they are mixed continuously.

- The mixture flows through the heated reactor coil (maintained at 80°C) for a predetermined residence time (typically around 5 minutes).

- The product is collected after exiting the reactor and purified as necessary.

This method allows for high throughput and consistent quality of the product, with yields reported to be significantly higher than traditional batch methods.

Comparative Analysis of Preparation Methods

To illustrate the differences between these preparation methods, a comparison table is provided below:

| Method | Yield (%) | Time Required | Equipment Needed | Purification Required |

|---|---|---|---|---|

| Traditional Batch | Moderate | Several hours | Round-bottom flask | Yes |

| Microwave-Assisted | High | Minutes | Microwave reactor | Minimal |

| Continuous Flow | Very High | Continuous | Flow reactor | Yes |

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Chlorophenyl)-2-oxoacetaldehyde can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Formation of 2-(4-chlorophenyl)acetic acid.

Reduction: Formation of 2-(4-chlorophenyl)-2-hydroxyacetaldehyde.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

Intermediate in Organic Synthesis:

2-(4-Chlorophenyl)-2-oxoacetaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis. For instance, it can be transformed into substituted derivatives through oxidation and reduction reactions, which are crucial for developing new compounds with desired properties .

Table 1: Common Reactions Involving this compound

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | 2-(4-Chlorophenyl)-2-oxoacetic acid |

| Reduction | Sodium borohydride | 2-(4-Chlorophenyl)-2-hydroxyacetaldehyde |

| Substitution | Various nucleophiles | Diverse substituted derivatives |

Biological Applications

Antimicrobial and Anticancer Properties:

Research indicates that this compound exhibits potential biological activities, particularly antimicrobial and anticancer effects. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including HeLa (cervical cancer) and SMMC-7721 (human hepatoma). For example, certain synthesized derivatives demonstrated IC values as low as 0.071 μM against SMMC-7721 cells, indicating strong anticancer activity compared to standard treatments like doxorubicin .

Case Study: Anticancer Activity

A study focused on the structure-activity relationship (SAR) of derivatives derived from this compound revealed that electron-donating groups significantly enhance anticancer activity. The presence of methoxy groups at specific positions on the aromatic ring was found to be crucial for improving efficacy against cancer cells .

Medicinal Chemistry

Drug Development Potential:

Due to its structural similarity to known bioactive molecules, this compound is being explored for its potential use in drug development. Its ability to act as an electrophile allows it to interact with nucleophilic sites on proteins, which may lead to the development of novel therapeutic agents targeting specific diseases .

Table 2: Therapeutic Potential of Derivatives

| Compound Type | Target Disease | Activity |

|---|---|---|

| Anticancer Agents | Various cancers | Moderate to excellent activity |

| Antimicrobial Agents | Bacterial infections | Effective against multiple strains |

Mecanismo De Acción

The mechanism of action of 2-(4-Chlorophenyl)-2-oxoacetaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can result in various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Halogen-Substituted Analogs

2-(4-Bromophenyl)-2-oxoacetaldehyde

- Molecular Formula : C₈H₅BrO₂

- CAS Number : 5195-29-9

- Exhibits 95% purity and is available in 1g, 5g, and 10g quantities, suggesting comparable commercial accessibility to the chlorinated analog .

2-(2,4-Dichlorophenyl)-2-oxoethyl Derivatives

Functional Group Variants

2-(4-Chlorophenyl)-3-oxopropanenitrile

- Molecular Formula: C₉H₅ClNO

- CAS Number : 62538-21-0

- Key Features: Replacement of the aldehyde group with a nitrile (-CN) reduces electrophilicity but offers versatility in cyclization and nucleophilic addition reactions . Synonyms include "α-formyl-p-chlorophenylacetonitrile," highlighting its role as a precursor in heterocyclic synthesis.

Ethyl 2-(4-Chlorophenoxy)acetoacetate

- Molecular Formula : C₁₂H₁₃ClO₄

- CAS Number : 10263-19-1

- Key Features :

2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

- Molecular Formula : C₁₅H₁₅ClN₄O₄

- CAS Number : 478045-96-4

Heterocyclic Insecticidal Compounds

- Example: N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide

Key Research Findings

Synthetic Utility: The chlorophenyl group in 2-(4-chlorophenyl)-2-oxoacetaldehyde enhances reactivity in palladium-mediated reactions, as demonstrated in the synthesis of aryl ketones .

Biological Relevance :

- Chlorophenyl-containing compounds, such as ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate, show strong inhibitory effects on cancer-associated proteins like sirtuins .

- Insecticidal activity of chlorophenyl derivatives against Aphis craccivora underscores the pharmacophoric importance of this moiety .

Limitations :

- Direct comparative studies on reactivity, solubility, or bioactivity between this compound and its analogs are absent in the provided evidence. Conclusions are inferred from structural and functional similarities.

Actividad Biológica

2-(4-Chlorophenyl)-2-oxoacetaldehyde is a compound of significant interest in the fields of chemistry and biology due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article delves into the biological activity of this compound, exploring its mechanisms of action, synthesis, and relevant case studies.

This compound is characterized by the presence of a chlorophenyl group and an oxoacetaldehyde moiety. Its chemical structure allows it to act as an electrophile, engaging with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function, which underlies its biological effects.

Major Reactions:

- Oxidation: Converts to 2-(4-chlorophenyl)acetic acid.

- Reduction: Forms 2-(4-chlorophenyl)-2-hydroxyacetaldehyde.

- Substitution: Generates various substituted derivatives based on the nucleophile used.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus pneumoniae

- Pseudomonas aeruginosa

- Bacillus subtilis

- Salmonella panama

These studies utilized methods such as tube dilution techniques to assess antimicrobial efficacy, showing that derivatives of this compound can be comparable to standard antibiotics like ciprofloxacin and fluconazole .

Anticancer Activity

The compound has also been investigated for its anticancer potential. A study focusing on synthesized derivatives revealed that certain compounds exhibited significant anticancer activity, although they were less potent than established chemotherapeutics like 5-fluorouracil. Molecular docking studies suggested that these compounds interact effectively with cancer-related molecular targets .

Synthesis and Derivatives

The synthesis of this compound typically involves straightforward organic reactions, allowing for the generation of various derivatives that may enhance its biological activity. For instance, derivatives containing different functional groups have been shown to improve antimicrobial and anticancer properties .

Case Studies

Several case studies highlight the biological activity of this compound:

-

Antimicrobial Efficacy Study:

- A series of derivatives were synthesized and tested against bacterial strains.

- Results indicated strong activity against Staphylococcus pneumoniae with minimal side effects compared to conventional treatments.

-

Anticancer Research:

- A study assessed the anticancer activity of synthesized derivatives in vitro using MTT assays.

- Some derivatives showed promising results in inhibiting cancer cell proliferation, warranting further investigation into their mechanisms and potential clinical applications.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are optimized methods for synthesizing 2-(4-chlorophenyl)-2-oxoacetaldehyde, and how can purity be ensured?

- Methodological Answer :

- Synthesis : A common approach involves palladium-catalyzed cross-coupling reactions. For example, this compound can be synthesized using 2-phenylpyridine, potassium persulfate, and palladium(II) acetate under controlled conditions (e.g., 0.1 equiv Pd(OAc)₂, 1.5 equiv aldehyde) .

- Purification : Column chromatography (SiO₂, hexane/ethyl acetate gradient) is effective for isolating the product. Alternative methods include recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) to improve yield (up to 80%) .

- Purity Validation : Use HPLC with a C18 column (UV detection at 254 nm) and confirm via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δ ~9.8 ppm for aldehyde protons) .

Q. How can the structural and electronic properties of this compound be characterized?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structures to confirm bond lengths and angles (e.g., C=O and C-Cl bond distances). Single-crystal studies at 293 K with SHELXL refinement (R factor < 0.05) are reliable .

- Spectroscopy :

- NMR : <sup>1</sup>H NMR (CDCl₃): δ 10.1 (CHO), 8.2–7.3 (aromatic protons).

- IR : Strong peaks at ~1700 cm⁻¹ (C=O stretch) and ~750 cm⁻¹ (C-Cl) .

- Mass Spectrometry : ESI-MS ([M+H]<sup>+</sup> m/z 169.0) confirms molecular weight .

Q. What are the stability considerations for this compound under storage and reaction conditions?

- Methodological Answer :

- Storage : Store at –20°C under anhydrous conditions (N₂ atmosphere) to prevent hydration or oxidation. The hydrate form (C₈H₇ClO₃) is hygroscopic and requires desiccants .

- Reactivity : Monitor decomposition pathways:

- Oxidation : Reacts with K₂Cr₂O₇/H⁺ to form 2-(4-chlorophenyl)-2-oxoacetic acid.

- Reduction : NaBH₄ reduces the aldehyde to 2-hydroxyacetaldehyde derivatives .

Advanced Research Questions

Q. How can this compound be utilized in catalytic C–C bond-forming reactions?

- Methodological Answer :

- Palladium Catalysis : Employ Pd(OAc)₂ (0.1 equiv) with persulfate oxidants for cross-couplings (e.g., with arylpyridines). Optimize solvent (DMF/water) and temperature (80–100°C) to enhance turnover .

- Mechanistic Insight : Use DFT calculations (B3LYP/6-31G*) to study electron transfer between Pd intermediates and the aldehyde moiety. Compare para-chloro vs. meta-chloro isomers’ electronic effects on reaction rates .

Q. What strategies improve regioselectivity in reactions involving this compound?

- Methodological Answer :

- Lewis Acid-Mediated Isomerization : Use AlCl₃ or BF₃ to control substituent positions. For example, cis/trans isomerization of cyclohexyl intermediates can be achieved with >90% selectivity .

- Solvent Effects : Polar solvents (e.g., DMSO) favor nucleophilic substitution at the chloro-phenyl group, while non-polar solvents (toluene) stabilize the aldehyde .

Q. How can computational modeling predict the biological activity of derivatives of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., antioxidant enzymes). Input SMILES (C1=CC=C(C=C1Cl)C(=O)C=O) for ligand preparation .

- ADME Prediction : SwissADME predicts bioavailability (e.g., LogP ~1.8) and metabolic stability. Derivatives with benzimidazole moieties show enhanced antioxidant activity in vitro (IC₅₀ ~10 µM) .

Q. What experimental designs validate the role of this compound in synthesizing bioactive molecules?

- Methodological Answer :

- Antioxidant Assays : Synthesize 2-[2-(4-chlorophenyl)benzimidazole] derivatives and test DPPH radical scavenging (λ = 517 nm). Include positive controls (e.g., ascorbic acid) .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa) to evaluate IC₅₀ values. Compare with meta-chloro analogs to assess positional effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.